4-ethoxyquinoline-2-carboxylic Acid
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Overview
Description
4-Ethoxyquinoline-2-carboxylic Acid is a chemical compound with the molecular formula C12H11NO3 . It is used in various chemical reactions and has potential applications in the field of synthetic organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectro-analytical data . Molecular dynamics simulations can also be used to visualize the action of Protein–Ligand complexes at the target’s binding site region under physiological conditions .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo decarboxylative transformations, where the carboxylic acid group is catalytically replaced without trace by extrusion of CO2 .Physical and Chemical Properties Analysis
Carboxylic acids, including this compound, have unique physical and chemical properties. They are safe to store and handle, and are broadly accessible with great structural diversity . Their solubility decreases as the carbon chain length increases .Scientific Research Applications
Apoptosis and Cytotoxicity Studies
4-ethoxyquinoline-2-carboxylic acid derivatives have been studied for their cytotoxic effects. For instance, ethoxyquin salts like ethoxyquin ascorbate and ethoxyquin hexanoate were examined for their impact on the viability of human cultured lymphocytes and apoptotic DNA fragmentation (Blaszczyk & Skolimowski, 2007).
Synthesis of Quinoline Derivatives
Research has explored the synthesis of various quinoline derivatives, including those involving this compound. For example, studies have focused on the synthesis of ethyl esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, demonstrating the versatile applications of quinoline derivatives in chemistry (Ukrainets, Sidorenko, Gorokhova, & Slobodzyan, 2006).
Antiallergy Agents
The compound has been involved in the development of novel antiallergy agents. Research into 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives indicates that these compounds, related to this compound, have potential as antiallergy medications (Althuis, Kadin, Czuba, Moore, & Hess, 1980).
Antibacterial Activities
This compound derivatives have also been investigated for their antibacterial properties. For instance, studies on quinoline-2-carboxylic acids derived from Ephedra species have highlighted the antimicrobial potential of these compounds (Starratt & Caveney, 1996).
Antioxidant Research
Ethoxyquin, a derivative of this compound, is widely used as an antioxidant in animal feed. Studies have been conducted to assess its safety and potential harmful effects, highlighting the importance of this compound in food science (Blaszczyk, Augustyniak, & Skolimowski, 2013).
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities and are often used in drug discovery .
Mode of Action
Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The interaction of these compounds with their targets often results in significant inhibition of the enzyme activity .
Biochemical Pathways
Quinoline derivatives have been associated with the inhibition of alkaline phosphatases, which play crucial roles in various biochemical pathways .
Result of Action
Quinoline derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-tnap), tissue-specific human intestinal alkaline phosphatase (h-iap), and human placental alkaline phosphatase (h-plap) .
Biochemical Analysis
Cellular Effects
Other quinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-ethoxyquinoline-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-7-10(12(14)15)13-9-6-4-3-5-8(9)11/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNURCOPSSYKOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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